molecular formula C18H16N2O3S B2951067 N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide CAS No. 895457-49-5

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide

Cat. No. B2951067
M. Wt: 340.4
InChI Key: MLVVQSRLXQDEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide, also known as MI-2, is a small molecule inhibitor that has shown promising results in cancer research. MI-2 is a potent and selective inhibitor of the MDM2-p53 interaction, a critical target for cancer therapy.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide involves the reaction of 2-methyl-1,3-dioxoisoindoline-4-carboxylic acid with p-tolylthioamine, followed by the addition of acetic anhydride to form the final product.

Starting Materials
2-methyl-1,3-dioxoisoindoline-4-carboxylic acid, p-tolylthioamine, acetic anhydride

Reaction
Step 1: React 2-methyl-1,3-dioxoisoindoline-4-carboxylic acid with p-tolylthioamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide intermediate., Step 2: Add acetic anhydride to the intermediate and heat the mixture to reflux for several hours to form the final product, N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide., Step 3: Purify the product by recrystallization or column chromatography.

Mechanism Of Action

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide works by inhibiting the interaction between MDM2 and p53, a critical pathway in cancer development. MDM2 is an E3 ubiquitin ligase that regulates the stability and activity of p53, a tumor suppressor protein. Inhibition of the MDM2-p53 interaction leads to the stabilization and activation of p53, which induces apoptosis in cancer cells.

Biochemical And Physiological Effects

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide has been shown to be highly selective for the MDM2-p53 interaction, with minimal off-target effects. It has also been shown to be effective in a wide range of cancer cell lines, including those that are resistant to traditional chemotherapy. N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to radiation therapy.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide is its high selectivity for the MDM2-p53 interaction, which minimizes off-target effects. N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide has also been shown to be effective in a wide range of cancer cell lines, making it a versatile tool for cancer research. However, N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide has a relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide research. One potential application is in combination therapy with other cancer drugs, such as radiation therapy or chemotherapy. N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide could also be used in combination with other small molecule inhibitors to target multiple pathways in cancer development. Another potential application is in the development of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide analogs with improved solubility and potency. Finally, N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide could be used as a tool to study the MDM2-p53 pathway and its role in cancer development.

Scientific Research Applications

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to be effective in inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide has also been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-11-6-8-12(9-7-11)24-10-15(21)19-14-5-3-4-13-16(14)18(23)20(2)17(13)22/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVVQSRLXQDEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide

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